3-Hydrazinylquinoline
Overview
Description
3-Hydrazinylquinoline is an organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a hydrazine group at the third position of the quinoline ring makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
3-Hydrazinylquinoline primarily targets Mycobacterium tuberculosis enoyl reductase (INHA) . INHA is an essential enzyme involved in the synthesis of mycolic acids, which are key components of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
It is believed that the compound interacts with the enzyme, inhibiting its function and thereby disrupting the synthesis of mycolic acids . This disruption leads to a weakened cell wall, making the bacterium more susceptible to the immune response and other drug treatments .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mycolic acid synthesis pathway . By inhibiting INHA, this compound disrupts this pathway, leading to a decrease in the production of mycolic acids and a subsequent weakening of the bacterial cell wall .
Pharmacokinetics
The compound’s pharmacokinetic properties were predicted using qikprop software
Result of Action
The inhibition of INHA by this compound results in a decrease in the production of mycolic acids, leading to a weakened bacterial cell wall . This can result in the death of the bacterium or make it more susceptible to the immune response and other drug treatments .
Biochemical Analysis
Biochemical Properties
Quinoline, the parent compound of 3-Hydrazinylquinoline, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as quinoline have been implicated in several major brain diseases, including Huntington’s disease and schizophrenia
Molecular Mechanism
Quinoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydrazinylquinoline can be synthesized through several methods. One common approach involves the reaction of quinoline-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinoline derivatives with ketone or aldehyde groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with different substituents at the third position.
Scientific Research Applications
3-Hydrazinylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Hydrazinylquinoline
- 4-Hydrazinylquinoline
- Quinoline-3-carbaldehyde
Comparison: 3-Hydrazinylquinoline is unique due to the specific position of the hydrazine group on the quinoline ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 2-Hydrazinylquinoline and 4-Hydrazinylquinoline, the third position hydrazine group offers different steric and electronic properties, making it suitable for specific applications in synthesis and biological research .
Properties
IUPAC Name |
quinolin-3-ylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWOHCLTBUICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276065 | |
Record name | 3-Hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-78-9 | |
Record name | 3-Hydrazinylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15793-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydrazinylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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